molecular formula C15H13N5O2S2 B2723076 N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921834-24-4

N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2723076
CAS No.: 921834-24-4
M. Wt: 359.42
InChI Key: XGLCLSJJXROSQM-UHFFFAOYSA-N
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Description

N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H13N5O2S2 and its molecular weight is 359.42. The purity is usually 95%.
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Mechanism of Action

    Target of action

    1,3,4-thiadiazole derivatives have been found to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The specific targets of these compounds can vary depending on their structure and the type of biological activity they exhibit.

    Mode of action

    The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

    Biochemical pathways

    The biochemical pathways affected by 1,3,4-thiadiazole derivatives can be diverse, depending on the specific compound and its targets. For example, some compounds may interfere with DNA replication, while others may inhibit specific enzymes or interact with cell receptors .

    Pharmacokinetics

    The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound. Factors such as the compound’s solubility, stability, and molecular size can all influence its bioavailability .

    Result of action

    The molecular and cellular effects of 1,3,4-thiadiazole derivatives’ action can include inhibition of cell growth, induction of cell death, or alteration of cell signaling pathways, among others .

    Action environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,3,4-thiadiazole derivatives .

Properties

IUPAC Name

N-[4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S2/c1-9-19-20-15(24-9)17-12(21)7-11-8-23-14(16-11)18-13(22)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,16,18,22)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLCLSJJXROSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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